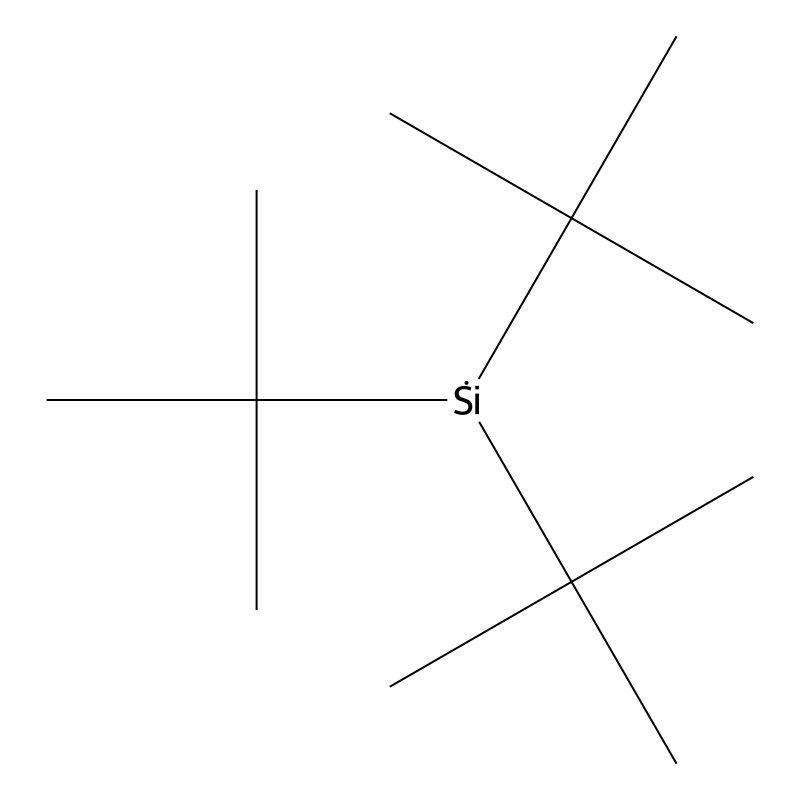Tritert-butylsilicon

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Silica-Based Nanoparticles
: Silica-based nanoparticles have a wide range of applications in various fields, including drug delivery, biosensing, and environmental remediation. Their unique properties, such as high surface area, easy functionalization, and biocompatibility, make them ideal for these applications.
Bismuth-Based Semiconductors
: Bismuth-based semiconductors have become a research hotspot in the new semiconductor field due to their unique optical and electronic properties. They are widely used in the fields of optoelectronic devices, electrocatalysis, photocatalysis, and biomedicine.
Hybrid 2D Materials
: Hybrid 2D materials are being explored for their potential in optoelectronic applications. These materials, which combine the properties of two-dimensional materials with those of traditional semiconductors, could offer new possibilities for the development of advanced optoelectronic devices.
Tritert-butylsilicon, also known as tri-tert-butylsilane, is an organosilicon compound characterized by the presence of three tert-butyl groups attached to a silicon atom. This compound is notable for its bulky structure, which imparts unique properties that influence its reactivity and applications in various chemical processes. The general formula for tritert-butylsilicon can be represented as , indicating the silicon atom is bonded to three tert-butyl groups.
There is no known specific biological function for tritert-butylsilicon.
- Flammability: Organic components might pose a flammability risk.
- Skin and eye irritation: Contact with the compound could irritate skin and eyes.
- Unknown toxicity: The potential for inhalation or ingestion hazards is unknown and should be treated with caution.
- Hydrosilylation: The addition of silicon-hydrogen bonds across double bonds.
- Nucleophilic Substitution: Involving alkali metal salts where the steric bulk influences the reaction rates and mechanisms.
The reactivity of tritert-butylsilicon can be compared with other silanes, revealing differences in behavior due to its unique structure .
The synthesis of tritert-butylsilicon typically involves the reaction of tert-butyl chloride with silicon-containing reagents. A common method includes:
- Reaction with Silicon Sources:
- Hydrolysis:
- Another approach involves hydrolyzing appropriate silanes followed by derivatization with tert-butyl groups.
These methods highlight the versatility in synthesizing tritert-butylsilicon and adjusting its properties for specific applications.
Tritert-butylsilicon has several applications across different fields:
- Chemical Synthesis: Utilized as a reagent in organic synthesis due to its ability to stabilize reactive intermediates.
- Silicone Production: Acts as a precursor or additive in the formulation of silicone materials.
- Protective Groups: Employed as a temporary protecting group in organic synthesis due to its steric bulk .
These applications leverage its unique structural properties, particularly its steric hindrance and chemical stability.
Interaction studies involving tritert-butylsilicon primarily focus on its reactivity with other chemical species. These studies reveal:
- Steric Effects: The bulky tert-butyl groups significantly influence reaction pathways and rates, especially in nucleophilic substitutions.
- Compatibility with Other Reagents: Tritert-butylsilicon demonstrates compatibility with various reagents, making it useful in multi-step synthesis processes.
Understanding these interactions is crucial for optimizing reaction conditions and developing new synthetic methodologies.
Several compounds share structural characteristics with tritert-butylsilicon, allowing for comparative analysis:
Tritert-butylsilicon is unique due to its combination of steric bulk and silicon chemistry, which influences its reactivity and application potential compared to these similar compounds.








